Genistein-2',3',5',6'-d4

Übersicht

Beschreibung

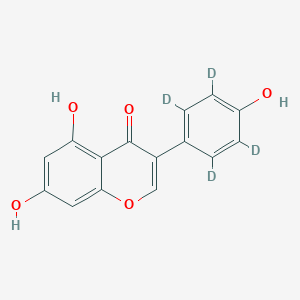

Genistein-2',3',5',6'-d4 (CAS 187960-08-3) is a deuterated isotopologue of the isoflavone genistein, where four hydrogen atoms at positions 2', 3', 5', and 6' of the phenyl ring are replaced with deuterium. Its molecular formula is C₁₅H₆D₄O₅, with a molecular weight of 274.26 g/mol . This compound is primarily used as an internal standard for quantifying genistein via GC- or LC-MS in pharmacokinetic and metabolic studies, leveraging its isotopic stability to improve analytical accuracy .

This compound retains the core biological activity of its non-deuterated counterpart, including tyrosine kinase inhibition (e.g., EGFR autophosphorylation, IC₅₀ = 2.6 µM) and competitive ATP binding to block protein kinases . However, its deuterated structure enhances metabolic stability, reducing susceptibility to oxidation and enzymatic degradation .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Genistein-d4 wird synthetisiert, indem Deuteriumatome in das Genistein-Molekül eingebaut werden. Der Prozess beinhaltet die selektive Deuterierung spezifischer Wasserstoffatome in der Genistein-Struktur. Dies kann durch verschiedene chemische Reaktionen erreicht werden, darunter katalytische Hydrierung unter Verwendung von Deuteriumgas oder deuterierten Lösungsmitteln .

Industrielle Produktionsmethoden

Die industrielle Produktion von Genistein-d4 beinhaltet typischerweise die großtechnische Synthese unter Verwendung deuterierter Reagenzien und Katalysatoren. Der Prozess wird optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die synthetisierte Verbindung wird dann mit Techniken wie Umkristallisation oder Chromatographie gereinigt, um den gewünschten Deuterierungsgrad und die gewünschte Reinheit zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Genistein-d4 unterliegt ähnlichen chemischen Reaktionen wie Genistein, darunter:

Oxidation: Genistein-d4 kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können Genistein-d4 in seine reduzierten Formen umwandeln.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Genistein-d4-Molekül einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden für Substitutionsreaktionen verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation von Genistein-d4 zu Chinonen führen, während die Reduktion Dihydrogenistein produzieren kann .

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

Genistein and its derivatives have been extensively studied for their anticancer properties. Genistein-2',3',5',6'-d4 has shown promise in inhibiting cancer cell proliferation through various mechanisms:

- Apoptosis Induction : Genistein activates apoptotic pathways in cancer cells, leading to programmed cell death. Studies indicate that genistein can induce apoptosis in human breast cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .

- Cell Cycle Arrest : Research has demonstrated that genistein can cause cell cycle arrest at the G2/M phase, which is crucial for preventing the proliferation of cancer cells .

- Anti-Angiogenic Effects : Genistein inhibits angiogenesis by blocking the vascular endothelial growth factor (VEGF) signaling pathway, which is essential for tumor growth and metastasis .

Anti-Inflammatory Properties

This compound exhibits significant anti-inflammatory effects:

- Inhibition of NF-kB Pathway : It suppresses the activation of the NF-kB signaling pathway, which is involved in inflammatory responses. This inhibition can reduce the production of pro-inflammatory cytokines .

- Reduction of COX-2 Expression : Genistein has been shown to decrease cyclooxygenase-2 (COX-2) levels, a key enzyme in the inflammatory process, thereby alleviating inflammation-related conditions .

Clinical Trials

Several clinical trials have explored the efficacy of genistein derivatives in treating various conditions:

- A study on postmenopausal women indicated that genistein supplementation improved bone density and reduced markers of bone resorption, suggesting its potential use in osteoporosis management .

- In patients with prostate cancer, genistein showed promise in reducing serum prostate-specific antigen (PSA) levels, indicating its potential role as an adjunct therapy .

Animal Studies

Animal models have provided insights into the pharmacokinetics and therapeutic effects of this compound:

- In murine models, genistein derivatives demonstrated enhanced bioavailability and targeted delivery to tumor sites when conjugated with cytotoxic agents, improving treatment outcomes compared to conventional therapies .

Data Table: Comparative Efficacy of Genistein Derivatives

| Compound | Mechanism of Action | Target Condition | Efficacy Level |

|---|---|---|---|

| Genistein | SERM, Antioxidant | Breast Cancer | High |

| This compound | SERM, Anti-inflammatory | Prostate Cancer | Moderate |

| Glyceryl Trinitrate Conjugate | Anti-proliferative | Osteoporosis | High |

| Daunomycin Conjugate | Targeted cytotoxicity | Adrenocortical Cancer | High |

Wirkmechanismus

Genistein-d4 exerts its effects through several molecular mechanisms:

Kinase Inhibition: Inhibits tyrosine kinases such as EGFR, pp50 v-Src, and pp110 gag-fes, leading to decreased phosphorylation and signaling.

Apoptosis Induction: Promotes apoptosis in cancer cells by modulating cell cycle and apoptotic pathways.

Anti-inflammatory Effects: Reduces inflammation by decreasing the secretion of pro-inflammatory cytokines

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Genistein (Non-Deuterated)

Structure : C₁₅H₁₀O₅

Key Differences :

- Lacks deuterium substitution, making it less stable under metabolic conditions.

- Exhibits broader therapeutic applications, including anti-cancer (induces apoptosis in breast cancer cells via p21WAF1/CIP1 upregulation) and anti-atherogenic effects .

- Activity : Inhibits ER-positive breast cancer cells (e.g., MCF-7) but lacks deuterium-enhanced pharmacokinetic properties for analytical use .

Genistein Conjugates and Hybrids

Several genistein derivatives have been synthesized to enhance bioactivity:

Key Differences :

- Conjugates D, E, and F incorporate additional functional groups (e.g., triazole rings, 5-FU) to enhance cytotoxicity, whereas Genistein-d4 retains the native isoflavone structure with deuterium substitution .

Dihydrogenistein

Structure : C₁₅H₁₂O₅ (hydrogenated genistein)

Activity : Poorly characterized in the provided evidence but likely exhibits reduced kinase inhibition due to saturation of the double bond in the chromen-4-one ring .

Comparison with Other Deuterated Compounds

Deuterated compounds like Genistein-2',3',5',6'-d4 are distinct from non-deuterated analogs in metabolic stability and analytical utility:

- Deuterium Effect : Reduces CYP450-mediated oxidation, prolonging half-life in biological matrices .

Biologische Aktivität

Genistein, a prominent isoflavone found in soy products, exhibits various biological activities that have garnered significant attention in scientific research. The deuterated form, Genistein-2',3',5',6'-d4, is particularly noteworthy due to its potential applications in pharmacokinetic studies and its effects on cellular mechanisms. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and case studies illustrating its therapeutic potential.

Genistein exerts its biological effects through multiple pathways:

- Apoptosis Induction : Genistein modifies Bcl-2 family proteins to trigger apoptosis via mitochondrial pathways. It increases the Bax/Bcl-2 ratio, facilitating cell death through both classical caspase-dependent mechanisms and autophagy .

- Cell Cycle Regulation : The compound induces cell cycle arrest by altering the expression of proteins involved in cell cycle regulation, including downregulation of cyclins and upregulation of p53 and CDKN1A .

- Signal Transduction Pathways : Genistein inhibits the MAPK (ERK1/2) and PI3K/AKT signaling pathways, which are crucial for cell proliferation and survival .

- Anti-inflammatory Effects : It shows significant inhibitory effects on pro-inflammatory cytokines such as IL-6 and GM-CSF, modulating pathways like NF-κB activation in various cell types .

Pharmacokinetics

The pharmacokinetics of this compound have been studied to understand its absorption, distribution, metabolism, and excretion:

- Absorption : Studies indicate moderate to high absorption rates in the intestine, with approximately 77% absorption at 10 μM concentrations .

- Metabolism : Genistein undergoes extensive phase I and II metabolic transformations. Major metabolites include glucuronides and sulfates, with variations observed between species (e.g., humans vs. rodents) and sexes .

| Metabolite Type | Percentage in Human Plasma | Observations |

|---|---|---|

| Glucuronides | 34% | Major form found post-ingestion |

| Sulfates | 23%-62% | Varies significantly between males and females |

| Aglycones | 0.5%-1.3% | Low levels but biologically active |

Breast Cancer Research

A study explored the effects of Genistein on breast cancer cells, revealing that it inhibits cell proliferation by modulating gene expression related to apoptosis and cell cycle control. Notably, it was found to enhance the expression of pro-apoptotic genes while downregulating anti-apoptotic factors .

Inflammatory Response

In a model using murine microglial cells, Genistein demonstrated a capacity to inhibit NF-κB signaling pathways activated by β-amyloid peptide. This inhibition was linked to reduced expression of inflammatory markers, suggesting potential therapeutic benefits in neurodegenerative diseases .

Antioxidant Activity

Research has shown that dietary administration of Genistein increases the activity of various antioxidant enzymes in mice. This effect is attributed to its ability to enhance intracellular glutathione levels and modulate oxidative stress responses .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying Genistein-2',3',5',6'-d4 in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity for deuterated compounds. Key methodological considerations include:

- Deuterium stability validation : Ensure no isotopic exchange occurs under experimental conditions (e.g., pH, temperature) by comparing retention times and fragmentation patterns with non-deuterated genistein .

- Matrix effects : Use isotope dilution methods with Genistein-d4 as an internal standard to correct for ion suppression/enhancement in complex biological samples .

- Calibration curves : Validate linearity across physiologically relevant concentrations (e.g., 1 nM–10 µM) with R² > 0.99 .

Q. How does the deuteration pattern of this compound influence its chemical stability compared to the non-deuterated form?

Deuterium substitution at aromatic positions reduces metabolic degradation via cytochrome P450 enzymes due to the kinetic isotope effect. Methodologically:

- Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 37°C) and pH levels (2–9) to assess hydrolysis and oxidation rates .

- Compare half-life (t₁/₂) values using high-performance liquid chromatography (HPLC) with UV detection at 260 nm .

- Reference spectral libraries (e.g., NMR, IR) to confirm structural integrity post-stress testing .

Advanced Research Questions

Q. How to design a pharmacokinetic study using Genistein-d4 as an internal standard while accounting for isotopic effects?

- Study design : Use a crossover design to compare deuterated and non-deuterated genistein pharmacokinetics in the same subjects, controlling for diet and circadian rhythms .

- Isotopic interference mitigation : Employ high-resolution mass spectrometry (HRMS) to distinguish between endogenous genistein and Genistein-d4, ensuring a mass shift ≥ 4 Da .

- Statistical power : Calculate sample size using pilot data on inter-individual variability (e.g., CV% < 15% for AUC₀–24) to achieve 80% power .

Q. How to address discrepancies in reported binding affinities of Genistein-d4 to estrogen receptors across different assay systems?

- Assay standardization : Replicate experiments in parallel using both reporter gene assays (e.g., ERα luciferase) and competitive binding assays (e.g., fluorescence polarization) to identify system-specific biases .

- Data normalization : Express binding affinities (IC₅₀) relative to a common reference compound (e.g., 17β-estradiol) to minimize inter-lab variability .

- Meta-analysis : Apply random-effects models to pooled data from published studies, adjusting for covariates like cell type and ligand concentration .

Q. What strategies ensure reproducibility when synthesizing this compound for multi-institutional collaborations?

- Protocol granularity : Document reaction conditions (e.g., solvent purity, catalyst lot numbers) and characterize intermediates via ¹H/²H NMR to confirm deuteration efficiency .

- Batch validation : Share representative spectra (NMR, MS) and chromatograms (HPLC) across collaborators to align quality thresholds .

- Data repositories : Upload synthetic protocols and raw analytical data to open-access platforms (e.g., Zenodo) with persistent identifiers .

Q. How to integrate Genistein-d4 metabolic data across transcriptomic and proteomic platforms to study phytoestrogen interactions?

- Multi-omics workflow :

Target identification : Use Genistein-d4 exposure data to subset differentially expressed genes (RNA-seq) and proteins (LC-MS/MS) in estrogen-responsive pathways (e.g., PI3K/AKT) .

Pathway enrichment : Apply tools like Gene Ontology (GO) or KEGG with false discovery rate (FDR) correction (q < 0.05) .

Validation : Confirm key hits (e.g., ESR1, CYP1A1) via siRNA knockdown or pharmacological inhibition in cell models .

Q. Methodological Frameworks

- For research question formulation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses. For example, a study comparing Genistein-d4 metabolism in wild-type vs. CYP-deficient models meets novelty and relevance benchmarks .

- For data presentation : Follow guidelines from :

- Tables : Include processed data (mean ± SD, n ≥ 3) in the main text; raw datasets in appendices.

- Statistical rigor : Report p-values with exact significance (e.g., p = 0.032) rather than thresholds (e.g., p < 0.05) .

Eigenschaften

IUPAC Name |

5,7-dihydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)11-7-20-13-6-10(17)5-12(18)14(13)15(11)19/h1-7,16-18H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZBJGXHYKVUXJN-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C2=COC3=CC(=CC(=C3C2=O)O)O)[2H])[2H])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40473830 | |

| Record name | Genistein-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187960-08-3 | |

| Record name | Genistein-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.